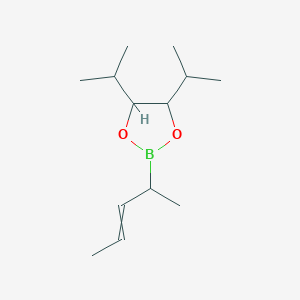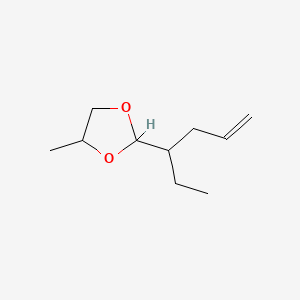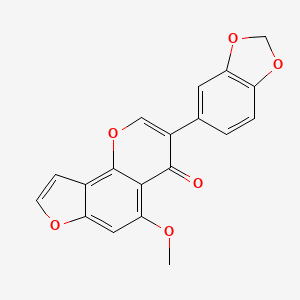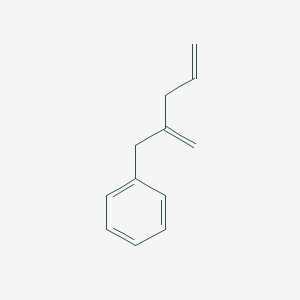
2,7-Bis(diphenylamino)-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(diphenylamino)-9H-fluoren-9-one is an organic compound known for its unique photophysical properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of diphenylamino groups at the 2 and 7 positions of the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylamino)-9H-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which is then functionalized to introduce the diphenylamino groups.
Reaction Conditions: A common method involves the use of activated copper and a combination of palladium catalysts such as Pd(OAc)2/P(t-Bu)3 and Pd(dba)2/P(t-Bu)3 to improve the yields of the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(diphenylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The diphenylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be introduced using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups onto the diphenylamino moieties.
Aplicaciones Científicas De Investigación
2,7-Bis(diphenylamino)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 2,7-Bis(diphenylamino)-9H-fluoren-9-one exerts its effects is primarily related to its photophysical properties:
Fluorescence: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging and sensing applications.
Photodynamic Activity: Upon light irradiation, it can generate reactive oxygen species, which can be harnessed for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene: Similar in structure but with didecyl groups at the 9,9 positions.
2,7-Bis-(4-(diphenylamino)phenyl)-10-dodecylacridin-9(10H)-one: Another derivative with different substituents that affect its optical properties.
Uniqueness
2,7-Bis(diphenylamino)-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its strong fluorescence and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
113933-91-8 |
|---|---|
Fórmula molecular |
C37H26N2O |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2,7-bis(N-phenylanilino)fluoren-9-one |
InChI |
InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
Clave InChI |
YKBQFVANWYSUBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)



![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)



![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)



![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
